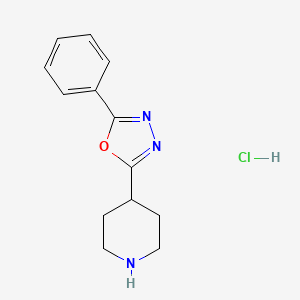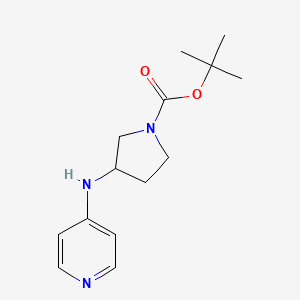
3-Allyl-5-ethoxy-4-propoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the ether groups (ethoxy and propoxy) and the allyl group on a benzaldehyde backbone. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis
The molecule’s structure can be deduced from its name and molecular formula. It has a benzene ring (the ‘benzaldehyde’ part of the name) with three substituents: an allyl group, an ethoxy group, and a propoxy group. The positions of these substituents are indicated by the numbers in the name .Chemical Reactions Analysis
As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition. The presence of the allyl group could potentially make it susceptible to reactions involving the alkene, such as addition and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of the aldehyde group could make it somewhat polar .Scientific Research Applications
Synthesis and Characterization of Novel Monomers and Polymers
- Synthesis of Novel Benzoxazine Monomers : Research by Agag and Takeichi (2003) involved the synthesis of novel benzoxazine monomers containing allyl groups, aiming to produce thermosets with excellent thermomechanical properties. The thermosets exhibited higher glass transition temperatures and better thermal stability compared to polybenzoxazines without allyl groups, suggesting the compound's potential in creating high-performance materials (Agag & Takeichi, 2003).
Catalysis and Reaction Mechanisms
- Deactivation of the Grubbs Carbene Complex : Werner et al. (2003) explored the interaction of allyl alcohols with the Grubbs carbene complex, highlighting the compound's role in catalytic reactions and its impact on the synthesis of various aldehydes and ketones. This research indicates the compound's utility in organometallic chemistry and catalysis (Werner et al., 2003).
Material Science and Electrical Conductivity
- Synthesis and Characterization of Conductive Polymers : Hafeez et al. (2019) investigated the synthesis of bis-aldehyde monomers and their polymerization into electrically conductive pristine polyazomethines. The polymers showed significant electrical conductivity, demonstrating the potential of such compounds in the development of conductive materials (Hafeez et al., 2019).
Chemosensors and Bioimaging
- Development of Chemosensors for Bioactive Zinc Detection : Patil et al. (2018) synthesized a novel chemosensor for the detection of Zn2+ ions, showcasing its application in bioimaging of cancer cells. This research highlights the compound's role in creating sensitive and selective sensors for biomedical applications (Patil et al., 2018).
Anticancer Activity
- Synthesis and Anticancer Activity of Derivatives : Sayekti et al. (2021) focused on the synthesis of derivatives with potential anticancer activity, indicating the importance of such compounds in the development of new therapeutic agents (Sayekti et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethoxy-5-prop-2-enyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h4,9-11H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESCLKAQSWNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OCC)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650934 | |
| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-39-7 | |
| Record name | 3-Ethoxy-5-(2-propen-1-yl)-4-propoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)








![1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1511835.png)


